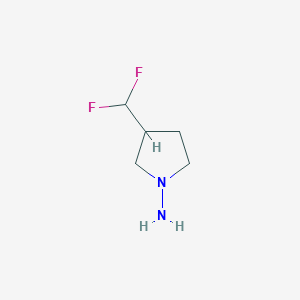

3-(Difluoromethyl)pyrrolidin-1-amine

Description

Properties

IUPAC Name |

3-(difluoromethyl)pyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)4-1-2-9(8)3-4/h4-5H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRCJNWRIRXGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Difluoromethyl)pyrrolidin-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its interactions with various molecular targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

3-(Difluoromethyl)pyrrolidin-1-amine is characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group. This structural modification may influence its pharmacokinetic properties and biological interactions.

The biological activity of 3-(difluoromethyl)pyrrolidin-1-amine is primarily linked to its interaction with various receptors and enzymes. Notably, studies have indicated that compounds with similar structures can exhibit significant effects on serotonin receptors, particularly the 5-HT6 receptor, which is implicated in neurodegenerative diseases such as Alzheimer's.

Case Studies

- 5-HT6 Receptor Affinity : Research has shown that modifications at the basic nitrogen atom of pyrrolidine derivatives can enhance affinity for the 5-HT6 receptor. For instance, a study demonstrated that certain derivatives exhibited improved binding affinities compared to non-fluorinated analogs, suggesting that the difluoromethyl group might enhance receptor interactions through specific molecular dynamics .

- Antidepressant Activity : A related compound demonstrated potential antidepressant effects by modulating serotonin levels in preclinical models. The introduction of fluorinated groups has been associated with increased potency in inhibiting serotonin reuptake .

- CYP450 Metabolism : The metabolic pathways involving cytochrome P450 enzymes are crucial for understanding the pharmacokinetics of 3-(difluoromethyl)pyrrolidin-1-amine. Studies indicate that fluorinated compounds often exhibit altered metabolic profiles, which can affect their bioavailability and therapeutic efficacy .

Synthesis

The synthesis of 3-(difluoromethyl)pyrrolidin-1-amine typically involves multi-step processes that may include:

- Michael Addition Reactions : Utilizing difluoromethyl precursors in reactions with suitable electrophiles to form the pyrrolidine framework.

- Amine Functionalization : Subsequent reactions to introduce the amine functionality at position one of the pyrrolidine ring.

Comparative Analysis

To better understand the biological activity of 3-(difluoromethyl)pyrrolidin-1-amine, a comparison with other fluorinated compounds is useful:

| Compound | Receptor Affinity | Metabolic Stability | Therapeutic Applications |

|---|---|---|---|

| 3-(Difluoromethyl)pyrrolidin-1-amine | High | Moderate | Potential antidepressant |

| Fluoxetine | Very High | High | Antidepressant |

| Alpelisib | Moderate | Low | Cancer treatment (PI3K inhibitor) |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The difluoromethyl group in 3-(difluoromethyl)pyrrolidin-1-amine enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for drug development. Research indicates that similar pyrrolidine derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The primary amine functionality allows for further functionalization, which can lead to the development of targeted therapies for various diseases.

Case Study: Drug Development

A study focused on synthesizing a series of pyrrolidine derivatives demonstrated that modifications at the nitrogen atom could improve binding affinity to serotonin receptors (5-HT6R), which are implicated in neurological disorders . The introduction of difluoromethyl groups was found to enhance these interactions, suggesting that 3-(difluoromethyl)pyrrolidin-1-amine could be explored as a scaffold for designing new antidepressants or antipsychotics.

Organic Synthesis

Building Block for Complex Molecules

3-(Difluoromethyl)pyrrolidin-1-amine serves as an important building block in organic synthesis. Its unique chemical properties facilitate the creation of more complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions . The presence of the difluoromethyl group can modulate reactivity and selectivity in synthetic pathways.

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Synthesis of pharmaceuticals |

| Coupling Reactions | Forms carbon-carbon bonds with other organic molecules | Development of agrochemicals |

Material Science

Applications in Polymer Chemistry

The unique properties of 3-(difluoromethyl)pyrrolidin-1-amine extend to material science, where it can be utilized in the development of new materials with enhanced performance characteristics. The difluoromethyl group may improve thermal stability and mechanical properties when incorporated into polymer matrices.

Case Study: Polymer Development

Research has indicated that incorporating difluoromethyl-containing compounds into polymer systems can lead to materials with improved barrier properties and resistance to chemical degradation. This application is particularly relevant in the development of coatings and sealants used in industrial settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(difluoromethyl)pyrrolidin-1-amine with key fluorinated pyrrolidine/amine derivatives, emphasizing structural and functional differences:

Key Observations:

Substituent Position and Electronic Effects :

- The difluoromethyl group (-CF₂H) in 3-(difluoromethyl)pyrrolidin-1-amine is less electron-withdrawing than a trifluoromethyl (-CF₃) group but more than a single fluorine atom. This balance may optimize amine basicity and solubility .

- Aromatic fluorine (e.g., in [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine) primarily affects electronic interactions with target proteins, whereas aliphatic fluorine (e.g., -CF₂H) influences conformational stability and metabolic pathways .

Metabolic Stability: Aliphatic fluorination (e.g., -CF₂H) is less prone to oxidative metabolism compared to non-fluorinated analogs, as seen in compounds like 2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine . This property is critical for drugs requiring prolonged half-lives.

Lipophilicity and Bioavailability :

- The difluoromethoxy group in {1-[3-(difluoromethoxy)phenyl]ethyl}[2-(pyrrolidin-1-yl)ethyl]amine increases logP values, favoring blood-brain barrier penetration, whereas -CF₂H in the target compound may offer a more moderate lipophilicity .

Preparation Methods

Lithium Hexamethyldisilazide (LiHMDS)-Mediated Coupling and Desulfonylation Approach

A patented method (CN114736173A) describes a three-step preparation involving:

Step 1: Reaction of two precursor compounds (compound 1 and compound 2) in tetrahydrofuran (THF) at low temperature (-40 to -78 °C) with lithium hexamethyldisilazide (LiHMDS) as a base to form an intermediate (compound 3). This step involves careful control of molar ratios (1:1 to 1:1.5) and reaction time (1-3 hours) to optimize yield.

Step 2: Desulfonylation of compound 3 in dimethylformamide (DMF) at room temperature using a sodium acetate/acetic acid solution and magnesium chips (1-20 equivalents) over 2-24 hours to yield compound 4. The solution concentration and molar ratios of reagents are critical parameters (NaOAc concentration 1-10 mol/L; NaOAc to compound 3 ratio 1:1 to 1:40).

Step 3: Removal of tert-butylsulfinyl protecting groups from compound 4 by treatment with hydrochloric acid (HCl) solutions (HCl/MeOH, HCl/dioxane, or HCl/Et2O) at -5 °C for 2 hours, followed by extraction and purification to obtain the target 3-(difluoromethyl)pyrrolidin-1-amine hydrochloride salt (compound 5).

This method boasts mild reaction conditions, operational convenience, scalability, and high product purity and yield.

Related Synthetic Routes in Pyrrolidine Derivatives

While specific synthetic routes for 3-(difluoromethyl)pyrrolidin-1-amine are limited, analogous pyrrolidine frameworks have been synthesized via multicomponent reactions involving:

Michael-type additions of primary amines to electron-deficient alkenes such as maleimides.

Sequential addition of reagents to form spirocyclic pyrrolidine derivatives under mild conditions (room temperature to 140 °C).

These methods highlight the importance of reaction order and temperature control to achieve high diastereoselectivity and yields, which could be adapted or inspire modifications for difluoromethyl-substituted pyrrolidines.

Data Table: Summary of Key Parameters in the LiHMDS-Mediated Preparation Method

| Step | Reaction Conditions | Reagents & Ratios | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1. Formation of Compound 3 | LiHMDS/THF addition to compound 1 & 2 | Compound 1:Compound 2 = 1:1 to 1:1.5; LiHMDS 1-3 eq | -40 to -78 °C | 1-3 h | Quenching with water, extraction with ethyl acetate |

| 2. Desulfonylation to Compound 4 | NaOAc/HOAc solution, Mg chips in DMF | NaOAc concentration 1-10 mol/L; NaOAc:compound 3 = 1:1 to 1:40; Mg chips 1-20 eq | Room temperature | 2-24 h | Filtration, extraction with MTBE |

| 3. Deprotection to Compound 5 | HCl solution in DCM | HCl:compound 4 = 1:1 to 10:1 (HCl/MeOH, HCl/dioxane, or HCl/Et2O) | -5 °C | 2 h | Addition of MTBE, filtration to isolate product |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(difluoromethyl)pyrrolidin-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, fluorinated pyrrolidine derivatives are often prepared by reacting 3-(difluoromethyl)pyrrolidine with ammonia under controlled pressure and temperature (e.g., 50–80°C, anhydrous conditions) . Catalysts like copper(I) bromide or cesium carbonate may enhance reaction efficiency, as seen in analogous fluorinated amine syntheses . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical to isolate the amine with >95% purity. Monitoring reaction progress with TLC or LC-MS is advised to optimize yields .

Q. How can researchers characterize the structural and electronic properties of 3-(difluoromethyl)pyrrolidin-1-amine?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyrrolidine ring conformation and difluoromethyl group placement. Fluorine’s electron-withdrawing effect typically deshields adjacent protons, observed as distinct splitting patterns . HRMS or ESI-MS validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry, as demonstrated for related fluorinated pyrrolidines . Computational methods (DFT) can predict charge distribution and nucleophilicity of the amine group, aiding in understanding reactivity .

Q. What safety protocols are essential for handling 3-(difluoromethyl)pyrrolidin-1-amine in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to minimize inhalation or skin contact, as fluorinated amines may release toxic fumes upon decomposition . Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation for potential neurotoxicity .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity reduces basicity of the amine (pKa modulation), enhancing membrane permeability and bioavailability . Comparative studies with non-fluorinated analogs (e.g., 3-methylpyrrolidin-1-amine) using Caco-2 cell assays or PAMPA can quantify permeability differences. Metabolic stability assays (e.g., liver microsomes) show slower oxidation due to fluorine’s resistance to CYP450 enzymes, as seen in fluorinated pharmaceuticals .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic conversion or off-target effects. Use isotope labeling (e.g., ¹⁸F/¹⁹F NMR) to track metabolite formation in vivo . Pair transcriptomics (RNA-seq) with target engagement assays (SPR, ITC) to identify unintended interactions. For example, fluorinated pyrrolidines may exhibit pH-dependent binding to off-target receptors, requiring adjusted dosing regimens .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., 3-(trifluoromethyl) or chloro derivatives) and test against target enzymes (e.g., kinases) using IC₅₀ assays . Molecular docking (AutoDock Vina) paired with MD simulations identifies critical interactions—e.g., fluorine’s role in hydrogen bonding with catalytic residues . Data from SAR tables (e.g., comparing IC₅₀ values of difluoro vs. trifluoro analogs) guide lead optimization .

Q. What analytical techniques detect degradation products of 3-(difluoromethyl)pyrrolidin-1-amine under stressed conditions?

- Methodological Answer : Subject the compound to forced degradation (heat, light, pH extremes) and analyze via HPLC-MSⁿ . Fluorinated amines may hydrolyze to pyrrolidinones or form HF byproducts, detectable via ion chromatography . Stability-indicating methods (e.g., UPLC with PDA detection) validated per ICH guidelines ensure specificity for degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.